Home > Products > Building Blocks P6580 > Prifinium bromide
Prifinium bromide - 4630-95-9

Prifinium bromide

Catalog Number: EVT-279891
CAS Number: 4630-95-9
Molecular Formula: C22H28BrN
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Prifinium Bromide is a quaternary ammonium compound classified as an anticholinergic agent. [] It is primarily recognized for its antispasmodic properties, particularly its action on smooth muscle tissue. [] This characteristic makes it a valuable tool in various scientific research areas, especially those involving smooth muscle function and regulation.

Fenprostalene

Compound Description: Fenprostalene is a long-acting synthetic analog of prostaglandin F2alpha, primarily used in veterinary medicine to induce parturition or estrus synchronization in various animals. [, ]

Relevance: Several studies in the dataset investigated the use of prifinium bromide as a pretreatment agent to reduce the side effects caused by fenprostalene administration in bitches undergoing induced parturition. [, ] Prifinium bromide's anticholinergic properties help alleviate gastrointestinal side effects like diarrhea and vomiting associated with fenprostalene. [, ]

Paracetamol

Compound Description: Paracetamol, also known as acetaminophen, is a widely used over-the-counter analgesic and antipyretic drug. It is effective in relieving mild to moderate pain and reducing fever. [, ]

Relevance: A study described the development and validation of an HPLC method for the simultaneous quantification of prifinium bromide and paracetamol in a pharmaceutical formulation. [] This suggests a potential fixed-dose combination product containing both drugs, although the specific therapeutic purpose of such a combination is not elaborated on within the provided abstracts.

Amoxicillin

Compound Description: Amoxicillin is a β-lactam antibiotic belonging to the aminopenicillin family. It is commonly used to treat a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections. []

Relevance: Similar to the paracetamol study, a research paper discussed a bivariate analysis method for quantifying amoxicillin and potassium clavulanate in combination. [] While this method was compared to an HPLC method also capable of quantifying prifinium bromide and paracetamol, there is no direct link between amoxicillin and prifinium bromide in the provided research context.

Potassium Clavulanate

Compound Description: Potassium clavulanate is a β-lactamase inhibitor often combined with penicillin-group antibiotics like amoxicillin to overcome bacterial resistance. []

Relevance: Potassium clavulanate is mentioned alongside amoxicillin as part of a binary drug combination analyzed using a bivariate method. [] Like amoxicillin, there is no direct research connection between potassium clavulanate and prifinium bromide within the provided abstracts.

Acetylcholine

Compound Description: Acetylcholine is a neurotransmitter that plays a crucial role in both the peripheral and central nervous systems. It is involved in various physiological processes, including muscle contraction, glandular secretion, and memory. [, ]

Relevance: Multiple studies investigated the antispasmodic effects of prifinium bromide on smooth muscle organs, often comparing its potency to other anticholinergic drugs and their ability to inhibit acetylcholine-induced contractions. [, ] This highlights prifinium bromide's mechanism of action as an antagonist at muscarinic acetylcholine receptors, leading to smooth muscle relaxation.

Hyoscine Butylbromide

Compound Description: Hyoscine butylbromide, also known as scopolamine butylbromide, is an anticholinergic medication primarily used to treat spasms and cramps in the gastrointestinal and genitourinary tracts. [, , , ]

Relevance: Several studies directly compared the antispasmodic effects of prifinium bromide and hyoscine butylbromide on various smooth muscle preparations, including the colon, gallbladder, and stomach. [, , , ] These comparisons aimed to assess their relative potency and duration of action, ultimately providing insights into their potential clinical applications.

Atropine

Compound Description: Atropine is a naturally occurring anticholinergic alkaloid derived from the Atropa belladonna plant. It is commonly used to treat bradycardia, reduce salivation and respiratory secretions, and dilate pupils. [, , , , ]

Relevance: Prifinium bromide's anticholinergic effects are frequently compared to those of atropine in the provided research, specifically regarding their impact on smooth muscle contractions in various organs. [, , , , ] This comparison highlights prifinium bromide's potential as a more targeted antispasmodic agent with potentially fewer systemic side effects compared to atropine.

Timepidium Bromide

Compound Description: Timepidium bromide is an anticholinergic medication used to treat gastrointestinal spasms and irritable bowel syndrome. [, , , ]

Relevance: Similar to hyoscine butylbromide and atropine, timepidium bromide is another anticholinergic drug whose effects are directly compared with those of prifinium bromide in several studies. [, , , ] These comparisons typically focus on their relative potency in inhibiting smooth muscle contractions and influencing gastrointestinal motility.

Diphemanil Methylsulfate

Compound Description: Diphemanil methylsulfate is an anticholinergic drug previously used to manage peptic ulcers and gastrointestinal hypermotility. [, ]

Propinox

Compound Description: Propinox is an antispasmodic medication used to relieve smooth muscle spasms, particularly in the gastrointestinal tract. [, ]

Relevance: One study directly compared the effects of prifinium bromide and propinox on colonic motility in dogs and humans. [, ] Prifinium bromide demonstrated a more significant inhibitory effect on acetylcholine-induced contractions in the colon compared to propinox.

Trimebutine Maleate

Compound Description: Trimebutine maleate is a medication used to treat irritable bowel syndrome and other gastrointestinal disorders. It is believed to act on both opioid and muscarinic receptors in the gut. [, , ]

Relevance: Trimebutine maleate's impact on colonic motility was directly compared to that of prifinium bromide in a study involving both animal and human subjects. [, ] While both drugs exhibited some inhibitory effects, prifinium bromide again showed a more pronounced and consistent effect on colonic contractions compared to trimebutine maleate.

Phloroglucinol and Trimethylphloroglucinol

Compound Description: Phloroglucinol and trimethylphloroglucinol are organic compounds with smooth muscle relaxant properties. They are often combined in pharmaceutical formulations indicated for gastrointestinal spasms. [, ]

Relevance: Prifinium bromide's effects on colonic motility were compared to those of a combined phloroglucinol and trimethylphloroglucinol preparation. [, ] The results indicated that prifinium bromide had a more significant inhibitory effect on colonic contractions compared to the combined phloroglucinol and trimethylphloroglucinol treatment.

Source and Classification

Prifinium bromide is synthesized from various organic precursors and is classified under the category of quaternary ammonium compounds. Its chemical structure features a pyrrolidinium ring, which contributes to its pharmacological properties. The compound can be sourced from chemical suppliers specializing in pharmaceutical-grade chemicals.

Synthesis Analysis

The synthesis of prifinium bromide involves several steps, primarily focusing on the formation of the pyrrolidinium ring. The typical synthetic route includes:

  1. Formation of Intermediate: The reaction begins with diphenylmethane and diethylamine, leading to an intermediate compound.
  2. Methylation: This intermediate is then subjected to a methylation process using methyl iodide, resulting in prifinium bromide.

This method highlights the importance of controlling reaction conditions to yield high-purity products suitable for pharmaceutical applications .

Molecular Structure Analysis

Prifinium bromide has a complex molecular structure characterized by:

  • Molecular Formula: C16_{16}H20_{20}BrN
  • Molecular Weight: Approximately 305.24 g/mol
  • Structure: The compound features a pyrrolidinium ring with two phenyl groups attached, contributing to its lipophilicity and ability to cross biological membranes.

Structural Data

The three-dimensional conformation of prifinium bromide can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and interactions with biological targets.

Chemical Reactions Analysis

Prifinium bromide is involved in various chemical reactions that are essential for its application and analysis:

  • Oxidation: Under specific conditions, prifinium bromide can be oxidized to form different products, which may alter its pharmacological properties.
  • Reduction: The compound can undergo reduction reactions to yield its corresponding reduced forms.
  • Substitution Reactions: Notably, prifinium bromide can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles, such as hydroxides or amines .

These reactions are crucial for understanding the compound's stability and reactivity in pharmaceutical formulations.

Mechanism of Action

Prifinium bromide exerts its therapeutic effects primarily through antagonism of muscarinic acetylcholine receptors. By blocking these receptors, it reduces smooth muscle contractions in the gastrointestinal tract, leading to decreased motility and alleviation of spasms associated with gastrointestinal disorders.

Process Data

The binding affinity and selectivity of prifinium bromide for different muscarinic receptor subtypes can be quantitatively assessed using radiolabeled ligands in binding assays. This data is vital for predicting the compound's efficacy and potential side effects.

Physical and Chemical Properties Analysis

Prifinium bromide exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and various organic solvents, which facilitates its formulation into different dosage forms.
  • Melting Point: The melting point is generally around 150–160 °C.
  • pH Stability: It remains stable across a wide pH range but may degrade under extreme acidic or basic conditions .

These properties are essential for determining the appropriate formulation methods and storage conditions for pharmaceutical applications.

Applications

Prifinium bromide finds extensive use in scientific and medical fields:

  • Pharmaceutical Formulations: It is commonly used in formulations aimed at treating gastrointestinal disorders due to its antispasmodic properties.
  • Taste Masking Agents: Research has shown that prifinium bromide can be used in taste-masking formulations for oral dispersible tablets, enhancing patient compliance by improving palatability .
  • Analytical Chemistry: Various analytical methods such as high-performance liquid chromatography and voltammetry are employed for the quantification of prifinium bromide in pharmaceutical preparations .
Historical Development & Synthesis of Prifinium Bromide

Discovery and Early Pharmacological Characterization

Prifinium bromide (CAS 4630-95-9) emerged in the early 1970s as a synthetic quaternary ammonium antimuscarinic agent specifically designed for gastrointestinal disorders. Early pharmacological studies characterized its potent antispasmodic activity through selective blockade of muscarinic acetylcholine receptors in smooth muscle tissue. Researchers documented its efficacy in reducing colonic hypermotility in irritable bowel syndrome models, with Silber (1979) confirming its mechanism as a competitive antagonist at intestinal muscarinic receptors [2]. This receptor specificity distinguished it from non-selective anticholinergics that caused broader autonomic effects.

Initial clinical investigations focused on its spasmolytic potential. Piai's 1975 gastroenterology study demonstrated significant symptom reduction in irritable bowel syndrome patients, establishing prifinium bromide's therapeutic foundation [2]. The compound was subsequently marketed under various brand names including Riabal (Italy, Lebanon), Anespas (Mexico), and Fridial (Tunisia), with some formulations developed specifically for pediatric use [10]. Notably, veterinary preparations (e.g., Prifinial for dogs and cats) were also commercialized in European markets, reflecting its broad spasmolytic applications [10].

Table 1: Early Pharmacological Profile of Prifinium Bromide

CharacteristicExperimental FindingsSignificance
Primary MechanismCompetitive muscarinic receptor antagonist [2] [5]Selective reduction of gastrointestinal smooth muscle contraction
Key Therapeutic ApplicationIrritable bowel syndrome management [2] [10]Clinically validated in double-blind studies vs. hyoscine butylbromide
Acute Toxicity (Mouse LD₅₀)330 mg/kg (oral); 11 mg/kg (IV) [4] Established safety window for clinical development
Formulation DiversityHuman adult/pediatric + veterinary preparations [10]Broad applicability across age groups and species

Synthetic Pathways and Structural Optimization

The synthesis of prifinium bromide (chemical name: 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium bromide) proceeds through a multi-step quaternization process yielding a molecular weight of 386.37 g/mol (C₂₂H₂₈BrN) [1] . Initial routes involved alkylation of 3-(diphenylmethylene)-2-methylpyrrolidine with bromoethane, where reaction stoichiometry and temperature control proved critical to minimizing diethyl ether byproducts. The free base form (bp₀.₁₅ 183-185°C) was isolated prior to final quaternization, with the bromide salt crystallizing as a white to off-white solid exhibiting light sensitivity [1] .

Structural optimization studies focused on the quaternary ammonium pharmacophore and the diphenylmethylene moiety. Researchers enhanced antimuscarinic potency by maintaining the rigid aromatic system while optimizing the N-alkyl groups. Diethyl substitutions demonstrated superior spasmolytic activity to dimethyl or dipropyl analogs in ileum relaxation assays. The methyl group at the 2-position of the pyrrolidinium ring further contributed to steric hindrance around the cationic nitrogen, enhancing receptor binding specificity [4]. Final crystallization from acetone-diethyl ether yielded pharmaceutical-grade material with consistent melting point characteristics (216-218°C) [1] .

Purification challenges were addressed through counterion screening, with bromide providing optimal crystallinity and stability. The compound exhibits limited solubility profiles – slight solubility in water and DMSO – requiring micronization for oral formulations [1] [8]. Stability specifications mandated protection from light and storage in sealed containers at room temperature to prevent degradation of the UV-sensitive conjugated system [1] .

Comparative Analysis of Quaternary Ammonium Antimuscarinic Agents

Prifinium bromide belongs to a structurally diverse class of quaternary ammonium antimuscarinics characterized by permanent positive charges that limit CNS penetration. When compared to classical agents like glycopyrronium bromide (molecular weight 398.3 g/mol) and scopolamine butylbromide (440.4 g/mol), prifinium's intermediate molecular weight (386.4 g/mol) and balanced lipophilicity (LogP ≈ 2.1) contribute to its tissue-specific binding profile [5] [6]. Its unique structural feature – the diphenylmethylene group – creates extended hydrophobic interactions within the muscarinic receptor's transmembrane domain, as confirmed through receptor binding kinetics studies [6].

Pharmacological comparisons reveal differentiation in spasmolytic selectivity. While glycopyrronium exhibits broader anticholinergic effects, prifinium demonstrates preferential activity on colonic musculature. Magalini's 1995 endoscopic study demonstrated equivalent efficacy to hyoscine N-butylbromide in reducing procedure-related spasms, but with reduced salivary gland inhibition, indicating tissue selectivity [2]. This organ selectivity arises from its differential binding to M3 receptor subtypes predominant in gastrointestinal smooth muscle versus glandular tissues.

Table 2: Structural and Pharmacological Comparison of Quaternary Ammonium Antimuscarinics

CompoundMolecular Weight (g/mol)Key Structural FeaturesMuscarinic Receptor Selectivity
Prifinium bromide386.373-(Diphenylmethylene) group; 1,1-diethyl-2-methylpyrrolidinium core [1] [5]M2/M3 preference; gastrointestinal selectivity
Glycopyrronium bromide398.3Cyclopentane-hydroxyl group; quinuclidinium core [6]Pan-muscarinic; broader anticholinergic effects
Scopolamine butylbromide440.4Tropic acid ester; scopine core [2]M1/M3 preference; prominent glandular effects
Oxybutynin chloride393.9Diethylaminoethyl ester; phenylcyclohexyl groupM3 selective; urinary bladder specificity

The therapeutic classification systems reflect these distinctions. The Anatomical Therapeutic Chemical (ATC) system designates prifinium under A03AB18 ("Synthetic anticholinergics, quaternary ammonium compounds") specifically for functional gastrointestinal disorders [5] [10]. This contrasts with glycopyrronium's classification in respiratory agents (R03BB) and scopolamine derivatives in general antispasmodics (A03BA). Such specificity stems from prifinium's optimized pharmacokinetic profile including limited systemic absorption and rapid biliary excretion, minimizing extraintestinal effects while maximizing local action [2].

Table 3: ATC Classification Comparison

CompoundATC CodeTherapeutic CategoryKey Clinical Applications
Prifinium bromideA03AB18Synthetic anticholinergics, quaternary ammonium compounds [5] [10]Irritable bowel syndrome; endoscopic premedication
Glycopyrronium bromideR03BB04Anticholinergics for obstructive airway diseasesChronic obstructive pulmonary disease (COPD)
Scopolamine butylbromideA03BA01Natural belladonna alkaloids, quaternary ammonium compoundsGastrointestinal/urinary tract spasms
Tiotropium bromideR03BB03Anticholinergics for obstructive airway diseasesChronic obstructive pulmonary disease (COPD)

Properties

CAS Number

4630-95-9

Product Name

Prifinium bromide

IUPAC Name

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium;bromide

Molecular Formula

C22H28BrN

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H28N.BrH/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20;/h6-15,18H,4-5,16-17H2,1-3H3;1H/q+1;/p-1

InChI Key

UCGJZJXOPSNTGZ-UHFFFAOYSA-M

SMILES

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-]

Solubility

Soluble in DMSO

Synonyms

padrin
prifinium
prifinium bromide
pyrodifenium bromide

Canonical SMILES

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.